molecular formula C25H25N3O5S B2565490 N-(3-(1-benzoyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 863002-04-4

N-(3-(1-benzoyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2565490
CAS No.: 863002-04-4
M. Wt: 479.55
InChI Key: NYOOGWYADCDYTN-UHFFFAOYSA-N
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Description

N-(3-(1-benzoyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetic organic compound designed for research applications. It belongs to a class of dihydropyrazole derivatives known for their potential in various biological investigations. Compounds with this core structure have been studied for their herbicidal properties and their role in modulating cellular pathways, such as Wnt signaling, which is a key area of interest in cancer research . The structure incorporates a methanesulfonamide group, a feature common in many pharmacologically active agents, which can influence the molecule's interaction with biological targets. The presence of the 2,3-dimethoxyphenyl substituent may further fine-tune its electronic properties and binding affinity. This combination of features makes it a valuable chemical tool for scientists exploring new chemical entities in medicinal chemistry and biochemistry. Researchers can utilize this compound as a building block in synthetic projects or as a reference standard in assay development. It is supplied with comprehensive analytical data to ensure identity and purity. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-[2-benzoyl-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-32-23-14-8-13-20(24(23)33-2)22-16-21(18-11-7-12-19(15-18)27-34(3,30)31)26-28(22)25(29)17-9-5-4-6-10-17/h4-15,22,27H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOOGWYADCDYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1-benzoyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazole derivative that exhibits a range of biological activities, primarily due to its unique structural features. This compound has gained attention in medicinal chemistry for its potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments.

Chemical Structure and Properties

The molecular formula of this compound is C25H25N3O5S, with a molecular weight of 479.55 g/mol. The compound features a sulfonamide group, which is often associated with various pharmacological activities. Its structure includes:

  • Benzoyl group
  • Dimethoxyphenyl moiety
  • Dihydropyrazole ring

These components suggest a potential for diverse biological activities and therapeutic applications in drug development.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound may exhibit significant anti-inflammatory and analgesic effects. Pyrazole derivatives have been shown to interact with various biological targets involved in inflammatory pathways. For instance, they can inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play critical roles in the inflammatory response .

Anticancer Potential

Research indicates that compounds similar to this compound may possess anticancer properties . Pyrazole derivatives have demonstrated inhibitory activity against several cancer-related targets, including BRAF(V600E), EGFR, and Aurora-A kinase . The specific interaction profile of this compound remains to be fully elucidated but suggests modulation of critical signaling pathways involved in tumor progression.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives often correlates with their structural features. The presence of specific functional groups can enhance or diminish their pharmacological effects. For example:

Compound NameStructureNotable Features
N-(3-phenylpropyl)methanesulfonamideSimilar sulfonamide groupPotential for anti-inflammatory activity
N-(3-(1-benzoyl-5-phenylpyrazol-3-yl)phenyl)methanesulfonamideContains benzoyl and pyrazoleSimilar therapeutic applications
N-(3-(5-(2,4-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamideFeatures dimethoxy substitutionPotential antifungal activity

The unique combination of functional groups in this compound distinguishes it from other similar compounds and may confer distinct biological activities .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives. For instance:

  • Antitumor Activity : A series of pyrazole carboxamides were synthesized and evaluated for their antitumor activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects .
  • Anti-inflammatory Effects : In vitro studies demonstrated that specific pyrazole derivatives could inhibit pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural differences between the target compound and its analogues:

Compound ID R1 (Position 1) R2 (Position 5) Sulfonamide Type Key Features Reference
Target Benzoyl 2,3-Dimethoxyphenyl Methanesulfonamide Electron-rich aryl substituents; moderate lipophilicity
Compound 1 Aryl (e.g., 4-hydroxyphenyl) Benzenesulfonamide Hydroxyl group enhances hydrogen bonding; linked to carbonic anhydrase inhibition
Compound 2 Methoxyacetyl 3-Nitrophenyl Methanesulfonamide Electron-withdrawing nitro group; potential redox activity
Compound 3 3-Chlorophenylsulfonyl 2-Fluorophenyl Ethanesulfonamide Halogen substituents (Cl, F) improve membrane permeability
Compound 4 Isobutyryl 2-Methylphenyl Methanesulfonamide Aliphatic R1 increases hydrophobicity

Key Observations :

  • Substituent Effects : The target compound’s 2,3-dimethoxyphenyl group (electron-donating) contrasts with the 3-nitrophenyl (electron-withdrawing) in Compound 2, which may alter electronic distribution and binding affinity to target proteins .
  • Sulfonamide Variations : While the target uses a methanesulfonamide , Compound 1 employs a bulkier benzenesulfonamide , which could sterically hinder interactions with enzyme active sites .
  • Halogen vs.

Bioactivity Insights from Analogues

Although direct bioactivity data for the target compound are unavailable, insights can be inferred from structurally related molecules:

  • Carbonic Anhydrase Inhibition : Compound 1, bearing a 4-hydroxyphenyl and benzenesulfonamide , exhibits significant carbonic anhydrase inhibition due to the sulfonamide’s role in zinc coordination within the enzyme’s active site . The target’s methanesulfonamide may retain this activity but with altered potency.
  • Electron-Withdrawing Effects : Compound 2’s 3-nitrophenyl group could enhance reactivity in redox environments, a property absent in the target’s electron-rich structure .

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